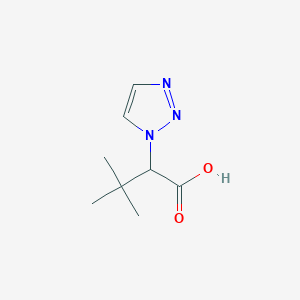

3,3-Dimethyl-2-(triazol-1-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2-(triazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)6(7(12)13)11-5-4-9-10-11/h4-6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQULLZNXWTZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N1C=CN=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2028375-31-5 | |

| Record name | 3,3-dimethyl-2-(1H-1,2,3-triazol-1-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3,3 Dimethyl 2 Triazol 1 Yl Butanoic Acid and Analogues

Established Synthetic Pathways for the Core 3,3-Dimethylbutanoic Acid Scaffold

The 3,3-dimethylbutanoic acid core is a crucial building block, and its synthesis has been approached through various classical and contemporary chemical transformations.

Hydrolysis and Oxidation Routes from Precursors

One common approach to synthesizing 3,3-dimethylbutanoic acid involves the hydrolysis of precursor esters or the oxidation of corresponding alcohols or aldehydes. For instance, vinylidene chloride can be reacted with t-butanol in the presence of sulfuric acid, followed by hydrolysis to yield 3,3-dimethylbutanoic acid. google.comgoogleapis.com This method provides a straightforward route from readily available starting materials.

Another oxidative strategy involves the conversion of 3,3-dimethylbutanal to 3,3-dimethylbutanoic acid. This transformation can be achieved using various oxidizing agents. For example, oxidation with oxygen in the presence of copper(II) acetate (B1210297) monohydrate and cobalt(II) diacetate tetrahydrate in water has been reported to give a high yield of the desired acid. chemicalbook.com

A summary of representative oxidation methods is provided in the table below.

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Yield (%) |

| 3,3-Dimethylbutanal | O2, Cu(OAc)2·H2O, Co(OAc)2·4H2O | Water | 95 |

This table presents data on the oxidation of 3,3-dimethylbutanal to 3,3-dimethylbutanoic acid.

Wolff-Kishner Reduction and Related Approaches

The Wolff-Kishner reduction is a powerful method for the deoxygenation of ketones and aldehydes to their corresponding alkanes. wikipedia.org This reaction can be adapted to synthesize 3,3-dimethylbutanoic acid from a suitable keto-acid precursor, namely 3,3-dimethyl-2-oxobutyric acid. The reaction involves the formation of a hydrazone intermediate, which is then treated with a strong base at elevated temperatures to yield the reduced product. google.comgoogle.com

The Huang-Minlon modification of the Wolff-Kishner reduction, which involves using a high-boiling solvent like diethylene glycol or triethylene glycol and removing water and excess hydrazine (B178648) by distillation, often leads to improved yields and shorter reaction times. wikipedia.orgmdma.ch

A typical procedure involves reacting 3,3-dimethyl-2-oxobutyric acid with hydrazine hydrate (B1144303) to form the hydrazone, followed by heating with a base such as potassium hydroxide. google.com

| Precursor | Reagents | Key Conditions | Product |

| 3,3-Dimethyl-2-oxobutyric acid | 1. Hydrazine hydrate2. Base (e.g., KOH) | High temperature | 3,3-Dimethylbutanoic acid |

This table outlines the general Wolff-Kishner reduction approach for the synthesis of 3,3-dimethylbutanoic acid.

Enzymatic Approaches to Precursor Synthesis (e.g., 3,3-Dimethyl-2-oxobutyric acid)

The precursor 3,3-dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a key intermediate in several synthetic routes. google.com While classical organic synthesis methods for its preparation exist, enzymatic approaches offer a green and highly selective alternative. For example, the oxidation of 3,3-dimethyl-2-hydroxybutyric acid can be a route to 3,3-dimethyl-2-oxobutyric acid. guidechem.com

One reported synthesis of 3,3-dimethyl-2-oxobutyric acid involves the hydrolysis of dichloropinacolone followed by oxidation with potassium permanganate. guidechem.comchemicalbook.com Another method utilizes the oxidation of 3,3-dimethyl-2-hydroxybutyric acid with sodium hypochlorite. guidechem.com

Approaches for Triazole Moiety Incorporation

Once the 3,3-dimethylbutanoic acid scaffold is obtained, the next critical step is the introduction of the triazole ring. This can be achieved through several methods, with alkylation and cycloaddition reactions being the most prominent.

Alkylation Strategies for Triazolation

Direct alkylation of a triazole with a suitable derivative of 3,3-dimethylbutanoic acid is a common strategy for forming the C-N bond between the acid scaffold and the triazole ring. organic-chemistry.org For instance, a halogenated derivative of 3,3-dimethylbutanoic acid at the alpha-position can react with the nitrogen of a triazole ring, typically in the presence of a base. organic-chemistry.orgnih.govresearchgate.net

The regioselectivity of the alkylation of 1,2,4-triazole (B32235) can be influenced by the reaction conditions, including the choice of base and solvent. researchgate.net For 1,2,3-triazoles, direct alkylation can also be employed, sometimes with the use of silyl-protected triazoles to control regioselectivity. documentsdelivered.com

For example, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF has been shown to selectively produce 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govbohrium.comwikipedia.org This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. nih.govmdpi.com The CuAAC reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-isomer. nih.govwikipedia.org

To apply this methodology to the synthesis of 3,3-dimethyl-2-(triazol-1-yl)butanoic acid, one would need to introduce either an azide or an alkyne functionality at the 2-position of the 3,3-dimethylbutanoic acid scaffold. The other corresponding functional group would be on a separate molecule, and the two would be joined via the CuAAC reaction.

The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. wikipedia.org Various copper sources and ligands can be employed to optimize the reaction. mdpi.comnih.govmdpi.comrsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Organic Azide | Terminal Alkyne | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole |

This table illustrates the general principle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Regioselective Synthesis of 1,2,3-Triazole Isomers

The formation of the 1,2,3-triazole ring system often yields a mixture of regioisomers, namely the 1,4- and 1,5-disubstituted products, or in the case of substitution on the triazole nitrogen, the 1- and 2-substituted isomers. Achieving regioselectivity is paramount for ensuring the desired biological activity and material properties.

One common strategy for the regioselective synthesis of 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which generally favors the formation of the 1,4-disubstituted isomer. However, for the synthesis of N-substituted triazoles like this compound, alternative methods are often employed.

A versatile approach involves the Michael addition of the parent 1,2,3-triazole to an α,β-unsaturated carbonyl compound. The regioselectivity of this reaction can be controlled by the choice of reaction conditions. For instance, the reaction of 1,2,3-triazole with an appropriate α,β-unsaturated ester, such as ethyl 3,3-dimethyl-2-butenoate, can theoretically lead to either the N1 or N2-substituted product. The use of aprotic solvents and a catalytic amount of a non-nucleophilic base typically directs the reaction towards the formation of the 2H-regioisomer, while conducting the reaction neat or with a proton source tends to favor the 1H-isomer.

Another powerful method for regioselective synthesis involves the reaction of β-carbonyl phosphonates with azides. This approach, facilitated by a cesium carbonate base in DMSO, has been shown to be highly regioselective, yielding substituted triazolyl products in high yields. acs.org This methodology could be adapted for the synthesis of the target compound by utilizing an appropriately substituted β-ketophosphonate and an azide.

The following table summarizes the general approaches to regioselective triazole synthesis:

| Method | Key Reagents | Predominant Isomer | Reference |

| Michael Addition | 1,2,3-triazole, α,β-unsaturated ester | N1 or N2 depending on conditions | General Principle |

| Azide-β-carbonyl phosphonate (B1237965) reaction | Azide, β-carbonyl phosphonate, Cs2CO3, DMSO | Regioselective | acs.org |

Diastereoselective and Enantioselective Synthesis of Chiral Derivatives

The carbon atom at the 2-position of the butanoic acid chain is a stereocenter, making enantioselective synthesis crucial for pharmacological applications.

Rhodium-catalyzed asymmetric synthesis has emerged as a powerful tool for the construction of chiral molecules. researchgate.net A notable application is the asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated esters. researchgate.netresearchgate.net For the synthesis of chiral this compound analogues, a rhodium catalyst complexed with a chiral ligand, such as (R)-BINAP, can be employed. researchgate.net

In a model reaction, an arylboronic acid could be added to a crotonate ester in the presence of a rhodium catalyst and a chiral phosphine (B1218219) ligand. researchgate.net This reaction proceeds with high enantioselectivity, establishing the stereocenter at the β-position. While this introduces a different substituent, the principle can be adapted. A more direct, albeit challenging, approach would be the rhodium-catalyzed asymmetric conjugate addition of 1,2,3-triazole to an α,β-unsaturated ester.

The absolute configuration of the product in a rhodium-catalyzed asymmetric reaction is determined by the chirality of the ligand employed. For example, the use of (R)-BINAP as a ligand in the rhodium-catalyzed 1,4-addition of an arylboronic acid to a crotonate ester has been shown to produce the (S)-enantiomer as the major product. researchgate.net Conversely, employing the (S)-BINAP ligand would be expected to yield the (R)-enantiomer.

The stereochemical outcome can also be influenced by the reaction conditions, such as the choice of solvent and temperature. Careful optimization of these parameters is essential to achieve high enantiomeric excess (ee). In some rhodium-catalyzed allylic alkylations, it has been observed that the reaction can proceed with a net inversion of the absolute configuration, which provides another avenue for controlling the stereochemistry of the final product. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and reaction time. rsc.orgbroadinstitute.org

For copper-catalyzed azide-alkyne cycloadditions, a common method for synthesizing 1,2,3-triazoles, the use of a heterogeneous copper-on-charcoal catalyst has been shown to be effective, allowing for high yields and good functional group tolerance. rsc.org Microwave-assisted synthesis has also been explored as a method to accelerate reaction times and improve efficiency in triazole production. broadinstitute.org

The choice of solvent can have a significant impact on the reaction outcome. A survey of solvents for microwave-assisted triazole synthesis indicated that toluene (B28343) and dioxane can be effective in promoting high conversion rates. broadinstitute.org The optimization of catalyst loading is another important factor, with the goal of using the lowest possible amount of catalyst to achieve a high conversion rate.

The following table presents a summary of optimization parameters for a generic copper-catalyzed triazole synthesis, which can serve as a starting point for the optimization of the synthesis of this compound. rsc.orgresearchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Catalyst | CuI | CuSO4/Sodium Ascorbate | Cu/C (heterogeneous) | Cu/C offers easier work-up. |

| Solvent | Toluene | Dioxane | MeOH/H2O/THF | Solvent choice is substrate-dependent. researchgate.net |

| Temperature | Room Temperature | 60 °C | 110 °C (flow) rsc.org | Higher temperatures can increase reaction rates. |

| Reaction Time | 12 hours | 5 minutes (microwave) broadinstitute.org | 129 seconds (flow) rsc.org | Flow and microwave methods significantly reduce time. |

By systematically varying these parameters, it is possible to develop a robust and efficient synthesis for this compound and its analogues with high yield and purity.

Spectroscopic and Structural Characterization of 3,3 Dimethyl 2 Triazol 1 Yl Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for elucidating the precise structure of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid by mapping the magnetic environments of its constituent protons and carbon atoms.

¹H NMR Spectral Analysis for Proton Environments

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment within the molecule. The triazole ring protons are expected to appear as singlets in the downfield region, typically between δ 7.5 and 8.5 ppm, characteristic of aromatic and heteroaromatic protons.

The methine proton (CH) at the C2 position of the butanoic acid chain, being adjacent to the electron-withdrawing triazole ring and the carboxylic acid group, is anticipated to resonate as a singlet at approximately δ 5.0-5.5 ppm. The nine protons of the tert-butyl group are magnetically equivalent and will therefore produce a sharp, intense singlet in the upfield region, likely around δ 1.0-1.5 ppm. chemicalbook.com The acidic proton of the carboxyl group (-COOH) is expected to be observed as a broad singlet at a significantly downfield chemical shift, typically above δ 10.0 ppm, and its position can be sensitive to solvent and concentration. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Triazole-H | 7.5 - 8.5 | Singlet | 2H |

| -CH(N)COOH | 5.0 - 5.5 | Singlet | 1H |

| -C(CH₃)₃ | 1.0 - 1.5 | Singlet | 9H |

| -COOH | > 10.0 | Broad Singlet | 1H |

¹³C NMR Spectral Analysis for Carbon Framework

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, detailing the carbon skeleton of the molecule. The carbon atoms of the triazole ring are expected to resonate in the aromatic region, typically between δ 140 and 155 ppm. The carbonyl carbon of the carboxylic acid group is characteristically found far downfield, with a predicted chemical shift in the range of δ 170-180 ppm.

The C2 methine carbon, directly attached to the triazole nitrogen, is expected to appear around δ 60-70 ppm. The quaternary carbon of the tert-butyl group (C3) would likely resonate around δ 30-40 ppm, while the three equivalent methyl carbons of the tert-butyl group will produce a single signal in the upfield region, around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Triazole-C | 140 - 155 |

| -COOH | 170 - 180 |

| -CH(N)COOH | 60 - 70 |

| -C (CH₃)₃ | 30 - 40 |

| -C(C H₃)₃ | 25 - 30 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are instrumental in identifying the functional groups present in this compound by detecting the vibrational frequencies of its bonds.

The spectrum is expected to be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. nist.gov A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid is anticipated around 1700-1725 cm⁻¹.

Vibrations associated with the triazole ring are also expected. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, likely around 3100-3150 cm⁻¹. researchgate.net Ring stretching vibrations involving C=N and N=N bonds are expected in the 1400-1600 cm⁻¹ region. researchgate.netmdpi.com Aliphatic C-H stretching vibrations from the tert-butyl and methine groups should be observed in the 2850-3000 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Triazole) | 3100 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=N / N=N Stretch (Triazole Ring) | 1400 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₁₃N₃O₂), the molecular weight is 199.10 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 199.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group, which would result in a fragment ion at m/z 154 ([M-COOH]⁺). Another prominent fragmentation pathway would be the loss of the bulky tert-butyl group (57 Da), leading to an ion at m/z 142. The tert-butyl cation itself is very stable and would likely produce a strong peak at m/z 57. nist.gov Fragmentation of the triazole ring itself can occur, often involving the loss of a neutral nitrogen molecule (N₂, 28 Da) or hydrogen cyanide (HCN, 27 Da). rsc.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion |

| 199 | [C₈H₁₃N₃O₂]⁺ (Molecular Ion) |

| 154 | [M - COOH]⁺ |

| 142 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

X-ray Crystallography for Solid-State Structural Elucidation

This technique would unequivocally establish the connectivity of the atoms and the conformation of the molecule in the crystal lattice. Furthermore, it would reveal details of intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties, which often leads to the formation of dimeric structures. It would also illustrate how the molecules pack in the unit cell, influenced by steric factors from the bulky tert-butyl group and dipole-dipole interactions from the polar triazole ring. Studies on similar triazole derivatives have shown that the triazole and adjacent rings can be twisted relative to each other to achieve the most efficient molecular packing. mdpi.comcardiff.ac.uk

Conformational Analysis through Spectroscopic and Diffraction Methods

In solution, NMR spectroscopy can offer insights into the preferred conformation. The relative chemical shifts of protons and carbons can be influenced by through-space shielding or deshielding effects, which are dependent on the molecular geometry.

In the solid state, IR spectroscopy can indicate the presence and strength of intermolecular hydrogen bonding, a key factor dictating the conformational arrangement and crystal packing. However, X-ray diffraction provides the most unambiguous conformational data. It would reveal the specific rotational state (rotamer) around the C2-C3 and C2-N bonds, defining the orientation of the bulky tert-butyl group relative to the planar triazole ring. This analysis would ultimately provide a complete and high-resolution model of the molecule's solid-state architecture.

Computational and Theoretical Investigations of 3,3 Dimethyl 2 Triazol 1 Yl Butanoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No published research detailing DFT calculations for the molecular geometry and electronic structure of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid could be located. Therefore, information regarding its optimized geometries, energetics, Natural Bond Orbital (NBO) analysis, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, charge transfer analysis, and Molecular Electrostatic Potential (MEP) mapping is not available.

Optimized Geometries and Energetics

Specific data on the optimized geometries and energetics of this compound from computational studies are not present in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

There are no available NBO analysis results for this compound in the searched scientific databases.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Charge Transfer Analysis

The HOMO and LUMO energies, as well as any subsequent charge transfer analysis for this compound, have not been reported in the literature surveyed.

Molecular Electrostatic Potential (MEP) Mapping

No studies containing MEP mapping for this compound were identified.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR) using Quantum Chemical Methods

There is no available research that predicts the spectroscopic properties (such as UV-Vis, IR, and NMR spectra) of this compound using quantum chemical methods.

Theoretical Studies on Stability and Reactivity Profiles

Theoretical studies concerning the stability and reactivity profiles of this compound are not documented in the scientific literature that was accessed.

In Silico Molecular Design and Property Prediction

In silico molecular design for a compound like this compound would involve a variety of computational tools to predict its physicochemical properties, potential biological activity, and pharmacokinetic profile. These predictions are crucial for guiding further experimental studies and for optimizing the molecular structure to enhance desired characteristics.

Detailed research findings from computational studies on analogous compounds highlight the utility of these methods. For instance, docking techniques have been instrumental in understanding the binding of small molecules to the active sites of target proteins, which can elucidate their mechanism of action. nih.gov Computational approaches are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for their success in clinical trials. nih.govnih.gov Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic properties of molecules, which can be correlated with their reactivity and stability. nih.gov

For this compound, a typical in silico workflow would begin with the generation of a 3D model of the molecule. This model would then be used for various calculations. For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of the molecule with its biological activity. Molecular docking simulations could be performed to predict its binding affinity to a specific biological target.

The following interactive data tables illustrate the types of data that would be generated in a computational study of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 197.23 g/mol |

| LogP | 1.25 |

| Topological Polar Surface Area (TPSA) | 61.6 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Predicted ADME Properties

| Parameter | Prediction |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | No |

| P-glycoprotein Substrate | Yes |

| hERG Blocker | Low risk |

Hypothetical Molecular Docking Results Against a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Ligand Efficiency | 0.38 |

| Key Interacting Residues | TYR 23, LYS 45, ASP 112 |

| Type of Interactions | Hydrogen bonds, van der Waals forces |

These predicted values, while theoretical, provide valuable guidance for the rational design of derivatives of this compound with improved properties. By modifying the structure and re-evaluating these parameters computationally, researchers can prioritize the synthesis of compounds with the highest probability of success.

Chemical Reactivity and Transformation Pathways of 3,3 Dimethyl 2 Triazol 1 Yl Butanoic Acid

Reaction Mechanisms and Kinetic Studies

Direct kinetic studies on 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid are not extensively documented in the literature. However, its formation and persistence are intrinsically linked to the degradation kinetics of its parent compound, paclobutrazol (B33190). The degradation of paclobutrazol in environmental matrices like soil generally follows first-order kinetics. nih.govresearchgate.net The rate of this degradation, and thus the rate of metabolite formation, is highly dependent on environmental conditions.

The sorption kinetics of paclobutrazol, which influences its bioavailability for degradation, has been shown to be rapid and well-described by a second-order model. nih.gov The degradation half-life of paclobutrazol can vary significantly, from approximately 20 days to over 300 days, depending on factors such as soil type, temperature, and microbial activity. epa.govnih.gov For instance, dissipation half-lives in California were noted to be as short as 7-14 days, whereas in Illinois, they extended from 123 to 337 days. epa.gov

| Parameter | Model | Observation | Reference |

| Degradation of Paclobutrazol in Soil | First-Order Kinetics | Half-life (T1/2) ranges from 30.14 to 46.21 days in taro planting soil. | nih.govresearchgate.net |

| Dissipation of Paclobutrazol in Soil | First-Order Kinetics | Half-life (T1/2) was calculated to be 20.64 days in a specific potato field study. | nih.gov |

| Sorption of Paclobutrazol in Soil | Second-Order Kinetics | Sorption is rapid, occurring within a few hours. | nih.gov |

This table is interactive. Click on the headers to sort.

The enantiomers of paclobutrazol exhibit different degradation rates, with the R-enantiomer dissipating faster (half-life of 30.7 days) than the S-enantiomer (half-life of 40.7 days) in certain soils. acs.org This enantioselective degradation suggests that the formation of subsequent metabolites, including this compound, is also stereoselective.

Degradation Pathways in Environmental Models (e.g., Atmospheric Reactivity with Radicals)

The primary degradation pathway for paclobutrazol involves the oxidation of its secondary alcohol group to form a ketone analog: (2RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pentan-3-one. mass.gov This ketone intermediate is a key precursor to the formation of this compound. Subsequent degradation involves the cleavage of the carbon chain, leading to the formation of the butanoic acid derivative and other smaller molecules. mass.gov The 1,2,4-triazole (B32235) moiety itself is relatively stable but can be cleaved from the parent molecule and further degrade into compounds like triazole acetic acid and hydroxyl triazole. mass.gov

In environmental models, paclobutrazol is stable against hydrolysis and does not undergo significant photolysis in water, indicating these are not major degradation routes. mass.gov

The atmospheric fate of this compound is largely determined by the reactivity of the triazole ring with atmospheric radicals, primarily the hydroxyl radical (•OH). copernicus.orgnih.gov Studies on the gas-phase reactions of unsubstituted 1,2,3- and 1,2,4-triazoles with •OH radicals have shown that these reactions are exceedingly slow under tropospheric conditions. The reaction proceeds more readily via •OH addition to the ring rather than hydrogen abstraction, but the absolute rate constants are very small. researchgate.net This suggests that atmospheric oxidation by hydroxyl radicals is not a significant removal pathway for triazole-containing compounds like this compound. researchgate.net The compound's low volatility also limits its presence in the gas phase where such reactions would occur.

Role as a Synthetic Intermediate in Complex Molecule Construction

While specific applications of this compound as a synthetic intermediate are not widely reported, its structure presents significant potential. It contains two valuable functional groups for synthetic chemistry: the 1,2,4-triazole ring and the butanoic acid moiety.

The 3,3-dimethyl-butanoic acid scaffold is a component of various biologically active molecules. For instance, a similar structural unit, 1-(3-Amino- nih.govepa.govacs.orgtriazol-1-yl)-3,3-dimethyl-butan-2-one, has been synthesized and shown to act as a plant growth regulator. researchgate.net This demonstrates the utility of the 3,3-dimethyl-butanoyl framework in constructing new agrochemicals. Furthermore, complex 3-aryl-butanoic acid derivatives are utilized in medicinal chemistry as building blocks for therapeutic agents. researchgate.net

The presence of both the triazole and the carboxylic acid allows this compound to serve as a versatile bifunctional building block. The carboxylic acid can be readily converted into amides, esters, or ketones, while the triazole ring can participate in various C-N bond-forming reactions or coordination with metal centers. This dual functionality makes it a potentially valuable precursor for creating libraries of complex molecules for screening in drug discovery and agrochemical research.

Cycloaddition Reactions Involving the Triazole Moiety

The 1,2,4-triazole ring is a stable aromatic heterocycle but can participate in cycloaddition reactions under certain conditions, providing a pathway to more complex fused heterocyclic systems. researchgate.net Although the N1-substituted triazole in this compound is generally less reactive in cycloadditions than activated triazoles (like triazolinediones), it can still undergo certain transformations.

The most common cycloaddition reactions involving triazoles are [3+2] cycloadditions, where the triazole acts as a 1,3-dipole or reacts with a 1,3-dipole. rsc.orgrsc.org For example, N-alkyl-1,2,4-triazoles can be synthesized via a formal [3+2] cycloaddition of in situ generated hydrazonoyl chlorides with nitriles. rsc.org This type of reactivity could potentially be reversed or adapted to use the existing triazole ring as a synthon.

Other triazole derivatives, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are well-known for their high reactivity as dienophiles in Diels-Alder [4+2] cycloaddition reactions. acgpubs.org While the electronic properties of the N1-substituted triazole in the target compound are different, this illustrates the potential of the triazole core to participate in cycloaddition chemistry to construct polycyclic structures.

| Cycloaddition Type | Description | Potential Application | Reference |

| [3+2] Cycloaddition | A 3-atom component reacts with a 2-atom component. Can involve nitrilimines reacting with carbodiimides or nitriles. | Synthesis of fused or multi-substituted triazole systems. | researchgate.netrsc.org |

| Diels-Alder [4+2] Reaction | A conjugated diene reacts with a dienophile. Highly reactive for triazolinediones like PTAD. | Construction of bicyclic adducts containing the triazole moiety. | acgpubs.org |

This table is interactive. Click on the headers to sort.

Derivatization Reactions of the Butanoic Acid Moiety

The butanoic acid portion of the molecule, specifically the carboxylic acid group (-COOH), is a highly versatile functional handle for a wide array of chemical transformations. Standard organic chemistry reactions can be readily applied to create various derivatives, which is a common strategy in medicinal and agricultural chemistry to modulate a compound's physicochemical properties and biological activity.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. This modification can increase the lipophilicity of the compound, potentially affecting its transport and activity.

Amide Bond Formation: One of the most common derivatization pathways is the formation of amides. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine using a coupling agent. sci-hub.se Standard coupling reagents such as 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBT) are effective for this transformation. scielo.brresearchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. nih.gov This reaction is fundamental in the synthesis of a vast number of pharmaceuticals and other bioactive molecules. nih.gov

| Reaction Type | Reagents and Conditions | Product |

| Esterification | R'-OH, H⁺ (catalyst), heat | Ester (R-COOR') |

| Amide Formation (Coupling) | R'R''NH, EDC, HOBT, suitable solvent (e.g., DMF) | Amide (R-CONR'R'') |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂; 2. R'R''NH, base (e.g., Et₃N) | Amide (R-CONR'R'') |

This table is interactive. Click on the headers to sort.

Investigation of Biological Activities and Molecular Interactions

Assessment of Biological Target Engagement and Binding Affinity

There is no specific information available in the searched literature regarding the direct inhibitory activity of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid on elastase, phosphodiesterase, Focal Adhesion Kinase (FAK), or Casein Kinase 2 (CK2).

However, the broader class of triazole-containing compounds has been investigated for enzyme inhibition. For instance, various 3'-[4-Aryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogues have been identified as potent and selective inhibitors of human mitochondrial thymidine kinase (TK-2), with some showing inhibitory activity in the nanomolar range. These molecules act as competitive inhibitors with respect to the natural substrate, thymidine.

Similarly, the Mur ligase family of enzymes, which are crucial for bacterial cell wall biosynthesis, represents a key target for novel antibacterial agents. While specific inhibition data for this compound is not available, other heterocyclic compounds have been developed that can inhibit MurC, MurD, MurE, and MurF ligases.

While direct binding studies for this compound are not found in the available literature, structurally related butanoic acid derivatives have been developed as high-affinity inhibitors of the αvβ6 integrin. One such analogue, (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, demonstrated very high affinity for the αvβ6 integrin with a pKi of 11 in a radioligand binding assay. This highlights the potential of the butanoic acid scaffold, in combination with heterocyclic moieties, to effectively target this integrin receptor.

Specific data on the interaction of this compound with the protein targets FKBP12, BRD9, and QDPR could not be located in the reviewed scientific literature. Research into molecular glues has identified other complex butanoic acid derivatives that can induce interactions between FKBP12 and novel targets like BRD9 and QDPR, but these are structurally distinct from the subject compound.

In Vitro Cellular Activity Studies

The antiproliferative potential of this compound has not been specifically reported. However, numerous studies have demonstrated the antiproliferative effects of various triazole derivatives against a range of cancer cell lines. For example, certain triazolyl-2,2-dimethyl-3-phenylpropanoates have shown inhibitory activity against HeLa cells, with IC50 values as low as 0.69 µM. Other classes, such as 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, have also exhibited potent antiproliferative activity against four different cancer cell lines, with GI50 values ranging from 22 nM to 31 nM.

Table 1: Examples of In Vitro Antiproliferative Activity of Related Triazole Compounds

| Compound Class | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Triazolyl-2,2-dimethyl-3-phenylpropanoates | HeLa | 0.69 µM | |

| Triazolyl-2,2-dimethyl-3-phenylpropanoates | HeLa | 3.39 µM | |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Cancer Cell Panel | 22 nM - 31 nM | |

| Triazole-substituted Carnosic Acid Derivatives | AGS | 39.2 - 48.9 µM |

Specific antimicrobial or antifungal testing results for this compound are not available in the reviewed literature. The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in antifungal agents, forming the core of drugs like fluconazole (B54011) and itraconazole. Consequently, many novel triazole derivatives are synthesized and evaluated for their antimicrobial and antifungal properties.

Studies on other triazole-containing molecules have shown significant activity. For example, certain triazole-substituted carnosol derivatives demonstrated potent growth inhibition (91.3%) against Cryptococcus neoformans at a concentration of 250 μg∙mL⁻¹. Other research has identified sulfide derivatives of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols as having potent activities against several common pathogenic fungi, including Candida albicans and Aspergillus fumigatus.

Table 2: Examples of In Vitro Antifungal Activity of Related Triazole Compounds

| Compound Class | Microbial Strain | Activity (% Inhibition @ 250 μg∙mL⁻¹) | Reference |

|---|---|---|---|

| Triazole-substituted Carnosol Derivative | Cryptococcus neoformans | 91.3% | |

| Triazole-substituted Carnosic Acid Derivative | Cryptococcus neoformans | 71.6% | |

| Triazole-substituted Carnosol Derivative | Candida albicans | 57.9% |

In Vitro Antiviral Activities

The triazole ring is a key pharmacophore in the development of various therapeutic agents, including those with antiviral properties. Research into triazole-containing natural product conjugates has highlighted their potential antiviral effects, among other activities. researchgate.net Studies on synthetic 1,2,3-triazole derivatives have demonstrated their ability to inhibit the replication of viruses.

For instance, a study on 1,2,3-triazole-containing derivatives of the alkaloid lupinine assessed their capacity to suppress the reproduction of influenza A viruses (subtypes H1N1 and H3N2). mdpi.com The findings indicated that these compounds could reduce the infectivity of the virus, suggesting they may act as virucidal agents that target extracellular virions. mdpi.com The antiviral efficacy was found to be influenced by the substituent at the C-4 position of the 1,2,3-triazole ring. For example, the presence of a methoxyl group in the para position of a phenyl ring substituent enhanced the activity. mdpi.com The mechanism of action for these derivatives was linked to their affinity for both hemagglutinin and neuraminidase proteins, which was supported by molecular docking studies. mdpi.com

Investigation of Anti-inflammatory and Analgesic Mechanisms in Pre-clinical Models

Derivatives of 1,2,4-triazole have shown significant anti-inflammatory and analgesic potential in various preclinical models. d-nb.info These studies are crucial for understanding the mechanisms of action and for the development of novel pain and inflammation therapies. frontiersin.org

Anti-inflammatory Activity: The anti-inflammatory effects of novel 1,2,4-triazole derivatives have been evaluated using models such as lambda carrageenan-induced and egg albumin-induced paw edema in rats. d-nb.info In one study, a test compound, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol, demonstrated a maximum edema inhibition of 91%, which was more potent than the standard drug ibuprofen (82%). d-nb.info Another compound, (S)-1-(6-Phenyl-7H- d-nb.infonih.govajchem-a.comtriazolo[3,4-b] mdpi.comd-nb.infoajchem-a.comthiadiazin-3-yl)ethanol, showed results comparable to ibuprofen. d-nb.info These models induce inflammation through the release of mediators like histamine, serotonin, bradykinin, and prostaglandins, and the ability of the compounds to reduce edema suggests they may interfere with these pathways.

Analgesic Activity: The analgesic potential of triazole derivatives is often assessed using the acetic acid-induced writhing test and the tail immersion test in mice. d-nb.info The writhing test induces pain through the release of endogenous substances that excite pain nerve endings, a mechanism on which peripherally acting analgesics are effective. nih.gov One triazole derivative produced a significant 83% reduction in writhing, outperforming the standard drug ibuprofen (71.5%). d-nb.info The tail immersion test, on the other hand, measures the response to thermal stimuli and is more indicative of centrally acting analgesics. Another study on 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) showed it could inhibit acetic acid-induced writhing by up to 49.5% but was ineffective in the hot plate test, suggesting a local analgesic effect with no central nervous system involvement. nih.gov

| Compound | Pre-clinical Model | Observed Effect | Comparison Standard | Source |

|---|---|---|---|---|

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | Carrageenan-induced paw edema | 91% inhibition of edema | Ibuprofen (82%) | d-nb.info |

| (S)-1-(6-Phenyl-7H- d-nb.infonih.govajchem-a.comtriazolo[3,4-b] mdpi.comd-nb.infoajchem-a.comthiadiazin-3-yl)ethanol | Carrageenan-induced paw edema | 81% inhibition of edema | Ibuprofen (82%) | d-nb.info |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | Acetic acid-induced writhing | 83% reduction in wriths | Ibuprofen (71.5%) | d-nb.info |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Acetic acid-induced writhing | 49.5% inhibition of writhing (at 300 mg/kg) | Saline Control | nih.gov |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Carrageenan-induced inflammation | 43.3% reduction in inflammation (at 75 mg/kg) | Saline Control | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. mdpi.com These methods are fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comnih.gov

Identification of Binding Sites and Modes

Molecular docking simulates the binding of a ligand to a target protein, predicting its preferred orientation and conformation, collectively known as the binding pose. mdpi.com The process involves generating a multitude of possible poses and then using a scoring function to rank them based on their predicted binding affinity. mdpi.com

The identification of the binding site is a critical first step. If the site is unknown, blind docking may be performed over the entire protein surface, though this is computationally intensive. mdpi.com More commonly, if a known ligand or substrate exists, the docking is focused on that specific binding pocket. nih.gov

Docking studies reveal the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: These are crucial for the specificity and stability of binding. For example, in a docking study of histone deacetylase inhibitors, hydrogen bonds were observed with residues like HIS145, HIS146, and TYR308. ajchem-a.com

Hydrophobic Interactions: Interactions with nonpolar amino acid residues such as PHE155, PHE210, and LEU276 are important for ligand recognition and binding. ajchem-a.com

Pi Interactions: These interactions, such as pi-pi stacking or cation-pi, are critical for stabilizing aromatic ring systems within the ligand. nih.gov

Ionic or Polar Interactions: Charged residues like ARG and ASP can form strong electrostatic interactions that anchor the ligand in the binding site. nih.gov

| Interaction Type | Description | Example Residues | Source |

|---|---|---|---|

| Hydrogen Bonding | Directional interaction involving a hydrogen atom and an electronegative atom (O, N). Crucial for specificity. | HIS, TYR, SER, ASP | ajchem-a.comnih.gov |

| Hydrophobic Interactions | Occur between nonpolar groups, driven by the exclusion of water. Important for overall binding affinity. | PHE, LEU, VAL, ILE | ajchem-a.comnih.gov |

| Pi Interactions | Interactions involving aromatic rings (e.g., pi-pi stacking, cation-pi). Stabilizes ligands with aromatic systems. | PHE, TYR | nih.gov |

| Ionic/Polar Interactions | Electrostatic attraction between oppositely charged groups. Provides strong anchoring points for the ligand. | ARG, ASP, GLU | nih.gov |

Conformational Analysis of Bound Ligand-Target Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability and conformational changes of the ligand-target complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the flexibility of both the ligand and the protein. ajchem-a.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site and the protein structure is not significantly perturbed. ajchem-a.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid. High fluctuations in residues within the binding site can indicate dynamic interactions with the ligand.

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds over time, revealing which interactions are most persistent and critical for stable binding.

Conformational analysis is also vital for understanding structure-activity relationships. For example, investigations into certain inhibitors have revealed that a specific "stretching conformation" is critical for high biological activity. nih.gov Computational modeling can predict which chemical modifications are likely to result in such a desirable conformation, guiding synthetic efforts. nih.gov

Enzymatic Transformations and Metabolic Pathways in Research Models

Understanding the metabolic fate of a compound is essential for drug development. This involves identifying the enzymatic transformations it undergoes and the metabolic pathways it enters. While specific data for this compound is not available, general principles can be drawn from studies on other compounds in research models.

Metabolic transformations are typically categorized into Phase I and Phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. Phase II reactions involve conjugation of the compound or its metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to increase water solubility and facilitate excretion.

Metabolomic studies in research models, such as mouse models, are used to map these pathways. nih.govresearchgate.net For example, the metabolic progression of cancer in a mouse mammary tumor model was characterized by alterations in glycolysis, the tricarboxylic acid (TCA) cycle, the pentose phosphate pathway, and fatty acid biosynthesis. nih.gov

In some cases, a compound may be metabolized through pathways common to endogenous molecules. For instance, a proposed metabolic pathway for 3-methylglutaconic acid (3MGA) involves several enzymatic steps starting from acetyl-CoA, including the action of thiolase and HMG CoA synthase. nih.gov Subsequent hydrolysis of a CoA moiety by a thioester hydrolase generates the final acid product. nih.gov Such studies illustrate how researchers can trace the transformation of a molecule through a series of enzymatic steps within established metabolic networks like amino acid degradation or fatty acid metabolism.

Design and Synthesis of Analogues and Derivatives for Structure Activity Relationship Sar Studies

Systematic Modification of the Triazole Ring and Substituents

The triazole ring is a key pharmacophore in numerous therapeutic agents, valued for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions. frontiersin.orgresearchgate.net Modifications to this ring are a primary strategy for optimizing biological activity.

Triazoles exist as two constitutional isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). nih.govfrontiersin.org The spatial arrangement of the nitrogen atoms in these isomers dictates their electronic properties and their ability to act as hydrogen bond acceptors, leading to significant differences in biological activity. frontiersin.org The choice between a 1,2,3-triazole or a 1,2,4-triazole scaffold can profoundly affect a molecule's binding affinity to its target enzyme or receptor. researchgate.net For instance, in the development of antifungal agents, the 1,2,4-triazole moiety is a cornerstone of blockbuster drugs like fluconazole (B54011) and voriconazole, which target the fungal enzyme lanosterol (B1674476) 14α-demethylase. nih.govmdpi.com Conversely, the 1,2,3-triazole isomer, often synthesized via "click chemistry," is explored for its utility as a stable linker in creating bioconjugates or as a core in compounds targeting different diseases. doaj.orgresearchgate.net The specific placement of the butanoic acid group at the N1 position of the triazole ring is also critical, as attachment at other nitrogen atoms (e.g., N2 or N4) would alter the molecule's three-dimensional shape and interaction profile.

Introducing substituents onto the triazole ring or adjacent moieties is a common strategy to modulate a compound's activity. The electronic and steric properties of these substituents play a crucial role.

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and nitro groups (NO₂) are frequently incorporated. Fluorine, in particular, can enhance metabolic stability and binding affinity. In many antifungal triazole series, the presence of one or more fluorine atoms on an associated phenyl ring is critical for potent activity. researchgate.net For example, studies on triazole derivatives have shown that compounds with electron-withdrawing groups like -NO₂ and -CF₃ exhibit more effective antifungal activity. nih.gov

Electron-Donating Groups (EDGs): Alkyl (e.g., -CH₃) or alkoxy (e.g., -OCH₃) groups can also influence activity. Research on 1,2,4-triazole-3-thione derivatives has shown that the presence of electron-donating groups like -OH and -OCH₃ can enhance antimicrobial and antitumor activity. researchgate.net

Steric Bulk: The size and shape of the substituent can impact how the molecule fits into a binding pocket. SAR studies often reveal an optimal size for substituents at a particular position.

The following table illustrates how different substituents on an aromatic ring attached to a triazole scaffold can influence anticancer activity against various cell lines, based on findings from related heterocyclic compounds. nih.gov

| Compound ID | Aromatic Substituent (R) | IC₅₀ (µM) vs. A549 Cell Line | IC₅₀ (µM) vs. HeLa Cell Line |

| 1a | 4-Cl | 1.33 | 1.89 |

| 1b | 4-F | 2.15 | 2.87 |

| 1c | 4-CN | 2.01 | 2.55 |

| 1d | 4-CF₃ | 1.88 | 2.13 |

| 1e | H (unsubstituted) | >10 | >10 |

Modifications of the Butanoic Acid Backbone

The 3,3-dimethyl-2-(triazol-1-yl)butanoic acid structure features a chiral center at the C2 position and a gem-dimethyl group at the C3 position. Modifications to this backbone can significantly affect the molecule's conformation, flexibility, and pharmacokinetic properties. nih.gov

Key modification strategies include:

Altering Chain Length: Shortening or lengthening the carboxylic acid chain (e.g., propanoic or pentanoic acid) would change the distance between the triazole pharmacophore and the acidic functional group, potentially altering target engagement.

Modifying Alkyl Substituents: The gem-dimethyl group at the C3 position provides steric bulk and restricts bond rotation, which can be beneficial for locking the molecule into a bioactive conformation. Replacing this group with smaller (e.g., hydrogens) or larger (e.g., cycloalkyl) moieties would systematically probe the steric requirements of the binding site. mdpi.com

Introducing Rigidity: Incorporating double bonds or cyclopropane (B1198618) rings into the backbone can reduce conformational flexibility, which can lead to an increase in binding affinity by minimizing the entropic penalty of binding.

Conjugation with Other Biologically Relevant Scaffolds

Examples from related research include the synthesis of hybrid molecules combining triazoles with:

Thiadiazoles: Creating 1,2,4-triazole-conjugated 1,3,4-thiadiazole (B1197879) hybrids has been explored for developing anti-inflammatory agents. nih.gov

Thiazoles: The combination of triazole and thiazole (B1198619) moieties has been investigated to create potent enzyme inhibitors. nih.gov

Coumarins: These scaffolds are known for a wide range of biological activities, and their conjugation with triazoles has been explored for developing novel anticancer agents. tandfonline.com

This molecular hybridization aims to leverage the therapeutic properties of each component within a single molecule. researchgate.net

Computational Design and Predictive Modeling for Analogue Development

Modern drug discovery heavily relies on computational tools to rationalize SAR and guide the design of new analogues, saving significant time and resources. nih.govacs.org For the this compound series, these methods would be invaluable.

Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a target protein. It allows researchers to visualize interactions, such as hydrogen bonds and hydrophobic contacts, and to prioritize the synthesis of analogues predicted to have the strongest binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.gov A three-dimensional QSAR (3D-QSAR) study generates contour maps that highlight regions where steric bulk or specific electronic properties (positive or negative charge) are predicted to increase or decrease activity, providing a roadmap for analogue design. researchgate.netresearchgate.net For example, a 3D-QSAR model for triazole derivatives might indicate that a bulky, hydrophobic group is favored at one position, while a hydrogen bond donor is preferred at another. nih.gov

Elucidation of Structure-Activity Relationships (SAR) based on Experimental Data

The ultimate validation of any design strategy comes from the synthesis and biological testing of the designed analogues. By systematically modifying the structure and measuring the resulting biological activity (e.g., IC₅₀ or MIC values), a clear SAR can be established. nih.gov

Based on principles derived from broad research into bioactive triazoles, a hypothetical SAR summary for analogues of this compound can be proposed:

| Structural Modification | General Observation | Rationale |

| Triazole Isomer | 1,2,4-triazole often favored for antifungal activity; 1,2,3-triazole is a versatile linker. nih.govdoaj.org | The specific nitrogen arrangement dictates binding interactions with target enzymes like fungal CYP51. nih.gov |

| Substituents on Phenyl Ring | Electron-withdrawing groups (e.g., 2,4-difluoro) are often crucial for high potency. nih.gov | Enhances binding affinity and can improve metabolic stability. |

| Butanoic Acid Chain | The carboxylic acid group is a key interaction point (e.g., hydrogen bonding, salt bridge). | Acts as a critical anchor to the binding site of many biological targets. |

| C3 gem-Dimethyl Group | Provides conformational restriction, which can be favorable for activity. | Pre-organizes the molecule into a lower-energy, bioactive conformation, reducing the entropic cost of binding. |

These principles, derived from extensive experimental data on related compound classes, provide a rational foundation for the design and synthesis of novel, biologically active analogues of this compound. nih.govnih.gov

Emerging Research Directions and Future Prospects for 3,3 Dimethyl 2 Triazol 1 Yl Butanoic Acid Research

Integration of Advanced Synthetic Methodologies

The synthesis of triazole derivatives has been revolutionized by the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). chemijournal.comchemijournal.commdpi.com This highly efficient and regioselective reaction offers a robust pathway for the synthesis of 1,4-disubstituted 1,2,3-triazoles. chemijournal.comnih.gov Future research on 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid will likely leverage these established methods for more efficient and scalable production.

A particularly promising future direction is the exploration of novel, direct synthetic routes. Recently, a photocatalytic, tricomponent decarboxylative triazolation reaction has been reported, enabling the direct conversion of carboxylic acids into triazoles in a single step. nih.govacs.org The application of such a methodology to a suitable precursor of this compound could significantly streamline its synthesis, avoiding the need for pre-functionalized starting materials. nih.gov

| Synthetic Methodology | Description | Potential Advantage for this compound |

| Click Chemistry (CuAAC) | Copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. chemijournal.commdpi.com | High efficiency, regioselectivity, and mild reaction conditions, facilitating analog synthesis. |

| Decarboxylative Triazolation | A photocatalytic method that directly converts a carboxylic acid to a triazole moiety. nih.govacs.org | Enables a more direct synthetic route, potentially reducing the number of steps and increasing overall yield. |

| Multicomponent Reactions | Reactions where multiple starting materials react to form a single product in one pot, such as the Passerini and Ugi reactions. chemijournal.com | Offers a pathway to rapidly generate a library of structurally diverse analogs for screening. |

Novel Applications in Chemical Biology Probes

The unique structural and electronic properties of the triazole ring make it an attractive component for the design of chemical biology probes. chemijournal.com Triazole-containing compounds have been successfully utilized as fluorescent probes for biological molecules. For instance, BODIPY dyes incorporating a triazole moiety have been shown to distinguish between different conformations of soluble amyloid Aβ1-42 peptide oligomers, with significant fluorescence enhancement in their presence.

Future research could focus on modifying this compound to develop novel probes. By attaching a fluorophore to the butanoic acid backbone or the triazole ring, it may be possible to create probes for specific biological targets. The dimethylbutanoic acid portion of the molecule could be engineered to impart selectivity for a particular protein or enzyme, while the triazole-fluorophore unit would serve as the reporter.

Advanced Computational Modeling and Artificial Intelligence in Molecular Discovery

Computational chemistry and artificial intelligence are becoming indispensable tools in modern drug discovery and materials science. acs.org For this compound, these advanced modeling techniques can be employed to predict its physicochemical properties, biological activity, and potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of analogs of this compound to identify the structural features that are crucial for a desired biological activity. nih.gov Molecular docking studies can be used to predict the binding mode of the compound with various biological targets, providing insights into its mechanism of action. nih.gov Furthermore, Density Functional Theory (DFT) calculations can be utilized to understand the electronic structure and reactivity of the molecule, guiding the design of new derivatives with enhanced properties. nih.govirjweb.com

| Computational Technique | Application in Research | Predicted Outcome for this compound |

| QSAR | Correlates chemical structure with biological activity. | Identification of key structural motifs for optimizing biological efficacy. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. nih.gov | Elucidation of potential biological targets and binding interactions. |

| DFT Calculations | Investigates the electronic structure and reactivity of molecules. irjweb.com | Understanding of molecular stability and prediction of reaction outcomes. |

Exploration of New Biological Targets and Mechanistic Pathways

The triazole moiety is a well-known pharmacophore present in a wide range of clinically used drugs with diverse biological activities, including antifungal, anticancer, and antiviral properties. chemijournal.comnih.govmdpi.com This suggests that this compound and its derivatives could interact with a variety of biological targets.

Future research should focus on screening this compound against a broad panel of biological targets to uncover novel therapeutic applications. For example, its potential as an enzyme inhibitor could be investigated against targets such as protein kinases, proteases, or metabolic enzymes. researchgate.net Additionally, its ability to modulate protein-protein interactions or act as a receptor agonist or antagonist could be explored. Unraveling the mechanistic pathways through which this compound exerts its biological effects will be crucial for its further development.

Development of the Compound as a Molecular Tool in Chemical Research

Beyond its potential as a therapeutic agent, this compound can be developed as a valuable molecular tool in chemical research. The triazole ring is often used as a stable linker to connect different molecular fragments. nih.govnih.gov The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the attachment of this molecule to other small molecules, polymers, or biomolecules.

Furthermore, the triazole ring can act as a bioisostere for other functional groups, such as amides or esters, which can be beneficial in modulating the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov The unique steric and electronic properties of the 3,3-dimethylbutanoic acid moiety could also be exploited in the design of new ligands with specific binding properties.

Q & A

Basic Research Questions

Q. What are the synthetic routes for preparing 3,3-dimethyl-2-(triazol-1-yl)butanoic acid, and how can its purity be validated?

- Methodological Answer : A common approach involves reacting substituted triazole precursors with carbonyl-containing intermediates under reflux conditions. For example, triazole derivatives are synthesized by refluxing with acetic acid as a catalyst in ethanol, followed by solvent evaporation and filtration . Purity validation typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. X-ray diffraction (XRD) may also be used for crystallographic confirmation, as demonstrated in analogous triazolyl compounds .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the triazole ring substitution pattern and alkyl chain geometry. Fourier-transform infrared spectroscopy (FTIR) identifies carboxylic acid and triazole functional groups. For advanced characterization, high-resolution mass spectrometry (HRMS) provides exact mass data, while XRD resolves stereochemical ambiguities .

Advanced Research Questions

Q. What metabolic pathways are observed for this compound in biological systems, and how are metabolites identified?

- Methodological Answer : In vitro metabolism studies using pooled human liver microsomes (HLMs) reveal pathways such as ester hydrolysis, hydroxylation, and oxidation. Metabolites are identified via LC-HRMS with software-assisted data mining to track fragmentation patterns. For instance, ester hydrolysis metabolites of structurally similar compounds like MDMB-4en-PINACA are detected as dominant urinary biomarkers . In vivo validation involves comparing metabolites from HLM assays with those in human urine samples, ensuring biological relevance .

Q. How can researchers resolve contradictions in metabolic data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise due to differences in enzyme activity or compartmentalization. To address this, use isotope-labeled analogs as internal standards in both systems. Cross-validate findings by spiking authentic urine samples with synthetic metabolites (e.g., MDMB-4en-PINACA butanoic acid metabolite) and quantify recovery rates via LC-HRMS. Statistical tools like principal component analysis (PCA) can differentiate artifact peaks from true metabolites .

Q. What strategies optimize the detection of this compound in complex matrices like serum or urine?

- Methodological Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) enhances recovery from biological fluids. Derivatization with pentafluorophenyl reagents improves LC-MS sensitivity by enhancing ionization efficiency. For high-throughput screening, develop a targeted multiple reaction monitoring (MRM) assay focusing on dominant metabolites (e.g., hydroxylated or hydrolyzed derivatives) .

Q. What pharmacological applications are plausible for this compound, based on its structural analogs?

- Methodological Answer : Triazole-containing carboxylic acids are explored as bioactive scaffolds. For example, 3-(1,2,4-triazol-1-yl)benzoic acid derivatives act as dopamine D3 receptor agonists . Structure-activity relationship (SAR) studies can guide modifications to the triazole ring or alkyl chain to enhance receptor binding affinity or metabolic stability. Computational docking with receptor models (e.g., AutoDock Vina) provides preliminary insights into binding interactions .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact. Follow protocols for carboxylic acid handling, including neutralization of spills with sodium bicarbonate. Store the compound at -20°C in airtight containers to prevent degradation . Safety data sheets (SDS) for analogous compounds emphasize hazard codes H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled) .

Q. How can researchers mitigate instability issues during long-term storage or experimental workflows?

- Methodological Answer : Lyophilization (freeze-drying) enhances stability for stock solutions. Add antioxidants like ascorbic acid (0.1% w/v) to aqueous buffers to prevent oxidative degradation. For LC-MS analysis, use fresh acetonitrile-based mobile phases to avoid column contamination from degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.